BMS-345541 - 547757-23-3

BMS-345541

Catalog Number: EVT-263009
CAS Number: 547757-23-3
Molecular Formula: C14H18ClN5
Molecular Weight: 291.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-345541 is a synthetic, small molecule compound developed as a highly selective inhibitor of IKK, specifically targeting the IKKβ subunit. [, ] It has been extensively utilized in preclinical research to investigate the role of the IKK/NF-κB signaling pathway in various biological processes, including inflammation, immune responses, cell survival, and tumor development. [, , , ] While BMS-345541 has shown promise in preclinical studies, it has not progressed to clinical trials for therapeutic use in humans.

Chemical Reactions Analysis

Specific information regarding the chemical reactions involving BMS-345541 is limited in the reviewed scientific literature. Its primary mode of action is attributed to its binding to IKKβ, inhibiting its kinase activity. []

Mechanism of Action

Inflammation and Immune Responses

  • Rheumatoid Arthritis: In collagen-induced arthritis (CIA), BMS-345541 blocked joint inflammation and destruction, highlighting its potential as a therapeutic agent for rheumatoid arthritis. [] It effectively reduced the incidence and severity of disease, inhibited the production of proinflammatory cytokines like IL-1β, and suppressed metalloproteinase expression, thus protecting cartilage from degradation. [, ]

  • Inflammatory Bowel Disease: BMS-345541 effectively reduced the severity of dextran sulfate sodium-induced colitis in mice. [] It blocked the expression of adhesion molecules like ICAM-1 and VCAM-1, crucial for leukocyte recruitment and inflammation, demonstrating its potential in treating inflammatory bowel diseases. []

  • Asthma: In ovalbumin-induced asthma models, BMS-345541 inhibited airway inflammation, hyperresponsiveness, and remodeling. [] It reduced pulmonary eosinophil infiltration, mucus hypersecretion, and TGFβ1 levels, suggesting a role in mitigating airway remodeling by preventing epithelial-mesenchymal transition. []

  • Acute Lung Injury: In models of endotoxin-induced acute lung injury, BMS-345541 administration after the onset of inflammation significantly reduced lung NF-κB activation, neutrophil influx, and lung edema. [] This suggests a potential therapeutic role in limiting the severity of acute lung injury by modulating the duration and intensity of NF-κB activity. []

Cancer Research

  • Breast Cancer: BMS-345541 suppressed breast tumorigenesis and metastasis by targeting GD2+ cancer stem cells, highlighting its potential in controlling breast cancer growth and spread. [] Additionally, it sensitized MCF-7 breast cancer cells to ionizing radiation by selectively inhibiting homologous recombination repair of DNA double-strand breaks, potentially enhancing radiotherapy efficacy. []

  • Colorectal Cancer: Calebin A, a component of turmeric with NF-κB inhibitory activity, demonstrated anticancer effects on colorectal cancer cells, similar to BMS-345541. [, , , ] Both compounds suppressed proliferation, invasion, and metastasis by inhibiting NF-κB activation and downregulating its target genes. [, , , ]

  • Multiple Myeloma: BMS-345541 showed activity against multiple myeloma cells, particularly in melphalan-resistant cell lines where NF-κB regulates FA/BRCA gene expression involved in DNA repair. [] Its cytotoxic effect was attributed to the inhibition of NF-κB DNA binding activity and a consequent decrease in FA/BRCA gene expression, suggesting a role in overcoming drug resistance in multiple myeloma. []

Applications
  • Lymphocyte Depletion: BMS-345541 effectively depleted lymphocytes in mice, suggesting its potential as a therapeutic agent for lymphoproliferative disorders. [] Its mechanism of action in this context is attributed to the induction of lymphocyte apoptosis. []

  • Graft Survival: BMS-345541, when combined with suboptimal immunosuppression, significantly prolonged graft survival in a murine model of cardiac graft rejection. [] This suggests its potential as an adjunctive therapy for preventing graft rejection by suppressing immune responses. []

Temozolomide

Compound Description: Temozolomide is an alkylating agent used as a chemotherapeutic drug, primarily for brain tumors like glioblastoma. It acts by damaging DNA and inducing cell cycle arrest and apoptosis. [, ]

Relevance: Although structurally unrelated to BMS-345541, temozolomide is investigated in conjunction with BMS-345541 for its potential synergistic effects in treating melanoma. [] This research suggests that combining IKKβ inhibitors like BMS-345541 with DNA-damaging agents could be a promising therapeutic strategy for cancers with constitutive NF-κB activation.

Bortezomib

Compound Description: Bortezomib, a proteasome inhibitor, is a clinically used anticancer drug. It primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins, leading to cell cycle arrest and apoptosis. []

Relevance: Bortezomib serves as a control for therapeutic efficiency and toxicity assessments in comparison to BMS-345541 in melanoma models. [] Although their mechanisms of action differ, comparing their efficacies and toxicities provides valuable insights into the potential benefits and drawbacks of targeting IKKβ with BMS-345541 as a therapeutic strategy.

GX15-070 (Obatoclax)

Compound Description: GX15-070, also known as Obatoclax, is a small molecule inhibitor of Bcl-2 family proteins, which are key regulators of apoptosis. By inhibiting these proteins, GX15-070 promotes apoptosis in cancer cells. []

Relevance: GX15-070 is investigated in combination with BMS-345541 for its synergistic potential in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells. [] The synergistic effect highlights that combining IKKβ inhibition with targeting the intrinsic apoptotic pathway through Bcl-2 family proteins could be an effective strategy for treating cancers with constitutive NF-κB activation.

Mapatumumab

Compound Description: Mapatumumab is a fully human monoclonal antibody that specifically targets and activates TRAIL-R1 (Death Receptor 4). This activation leads to the induction of apoptosis in cancer cells. []

Relevance: Similar to GX15-070, mapatumumab is studied in combination with BMS-345541 to evaluate their synergistic potential in triggering apoptosis in CLL cells. [] The observed synergy further suggests that combining IKKβ inhibition with agents that activate the extrinsic apoptotic pathway, like mapatumumab, could be a promising therapeutic approach for treating CLL.

BAY 11–7082

Compound Description: BAY 11-7082 is another IκB kinase inhibitor, like BMS-345541, that acts by preventing the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation. It is often used as a tool to study the NF-κB pathway. []

Celastrol

Compound Description: Celastrol is a natural compound extracted from the root of Tripterygium wilfordii (Thunder God Vine), a plant used in traditional Chinese medicine. It exhibits anti-inflammatory and anti-tumor activities and has been shown to inhibit IKK activation, similar to BMS-345541. []

Relevance: Celastrol, alongside BMS-345541, is investigated for its potential to suppress the growth and migration of mammary carcinosarcoma cells. [] Both compounds act by inhibiting the NF-κB pathway, but celastrol's natural origin and potential for broader biological activities make it a potentially interesting compound for further investigation in combination with BMS-345541.

Parthenolide

Compound Description: Parthenolide is a naturally occurring sesquiterpene lactone found in the feverfew plant (Tanacetum parthenium). It exhibits anti-inflammatory and anti-cancer properties, partly by inhibiting NF-κB activation through mechanisms that involve IKK inhibition, similar to BMS-345541. []

Relevance: Parthenolide is investigated alongside BMS-345541 for its ability to suppress the growth and migration of mammary carcinosarcoma cells. [] Both compounds inhibit the NF-κB pathway, but parthenolide's ability to directly target IKK, along with its natural origin, makes it an intriguing compound for further exploration in combination therapies.

Wedelolactone

Compound Description: Wedelolactone is a naturally occurring coumestan found in the plant Eclipta prostrata. It possesses anti-inflammatory and anti-cancer properties, partly attributed to its ability to inhibit the NF-κB pathway. []

Relevance: Wedelolactone, in conjunction with BMS-345541, is explored for its potential to suppress the growth and migration of mammary carcinosarcoma cells. [] Although both compounds target the NF-κB pathway, wedelolactone's unique chemical structure and potential for distinct interactions with cellular targets make it a valuable comparison point for understanding the diverse mechanisms by which NF-κB can be modulated.

Curcumin

Compound Description: Curcumin is a natural polyphenol compound derived from the turmeric plant (Curcuma longa). It possesses anti-inflammatory and anti-cancer properties and has been shown to inhibit NF-κB activation. []

Relevance: Curcumin serves as a comparison point for the anti-cancer activity of Calebin A, a novel turmeric derivate, and BMS-345541. [] All three compounds target the NF-κB pathway, but their distinct chemical structures, origins (natural vs. synthetic), and potential off-target effects highlight the diversity of strategies for modulating this pathway.

CA15

Compound Description: CA15 is a synthetic monocarbonyl analogue of curcumin designed to have improved stability and potentially enhanced biological activity compared to natural curcumin. It exhibits anti-cancer properties, including the inhibition of NF-κB activation. []

Relevance: CA15, alongside BMS-345541, is investigated for its anticancer effects on laryngeal cancer cells. [] Both compounds target the NF-κB pathway, but CA15's improved stability and potentially enhanced potency compared to natural curcumin makes it an attractive candidate for further investigation in combination therapies.

Ruxolitinib

Compound Description: Ruxolitinib is a selective JAK1 and JAK2 inhibitor, primarily used for treating myelofibrosis and polycythemia vera. By inhibiting JAK/STAT signaling, it reduces inflammation and controls blood cell production. []

Relevance: Ruxolitinib serves as a comparison for the therapeutic potential of BMS-345541 in treating myelofibrosis-like phenotypes. [] While both compounds target different pathways involved in inflammation (NF-κB by BMS-345541 and JAK/STAT by ruxolitinib), their combined use may offer improved therapeutic benefits, highlighting the potential for synergistic effects when targeting multiple inflammatory pathways.

Pacritinib

Compound Description: Pacritinib is a kinase inhibitor that primarily targets JAK2 and IRAK1, involved in inflammatory signaling pathways. It is investigated for its therapeutic potential in myelofibrosis, a bone marrow disorder. []

Relevance: Pacritinib, alongside BMS-345541, is explored for its ability to reverse inflammation-driven myelofibrosis-like phenotypes. [] Although both compounds target different pathways (NF-κB by BMS-345541 and JAK2/IRAK1 by pacritinib), their combined use shows promise in ameliorating the disease phenotype, highlighting the potential of multi-target approaches for treating complex diseases.

5z–7-oxozeaenol

Compound Description: 5z–7-oxozeaenol is a resorcylic acid lactone that acts as a selective inhibitor of TAK1 (TGF-β activated kinase 1). TAK1 is a key upstream kinase in the NF-κB signaling pathway, and its inhibition ultimately leads to the suppression of NF-κB activation. []

GNE-652

Compound Description: GNE-652 is a potent and selective pan-PIM kinase inhibitor. PIM kinases are involved in cell growth, survival, and proliferation, and their inhibition can lead to cell cycle arrest and apoptosis. []

Relevance: GNE-652, in conjunction with BMS-345541, helps elucidate the role of the NF-κB pathway in regulating PIM kinase expression in multiple myeloma. [] Specifically, BMS-345541's ability to suppress PIM2 expression, in combination with GNE-652's pan-PIM inhibitory activity, suggests a complex interplay between NF-κB signaling and PIM kinase expression in myeloma cells.

GNE-568

Compound Description: GNE-568 is a selective inhibitor of PIM-1 and PIM-3 kinases. Unlike the pan-PIM inhibitor GNE-652, GNE-568 exhibits selectivity for specific PIM isoforms. []

Relevance: The contrasting effects of GNE-568 (PIM-1 and -3 selective) and GNE-652 (pan-PIM inhibitor) in myeloma cells, alongside BMS-345541, highlight the importance of PIM2 kinase in multiple myeloma. [] This finding suggests that targeting PIM2, potentially through NF-κB inhibition with BMS-345541, could be a more effective therapeutic strategy than targeting PIM1 and PIM3.

Properties

CAS Number

547757-23-3

Product Name

BMS-345541

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine;hydrochloride

Molecular Formula

C14H18ClN5

Molecular Weight

291.78 g/mol

InChI

InChI=1S/C14H17N5.ClH/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);1H

InChI Key

MIDKPVLYXNLFGZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline
BMS-345541
BMS345541

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.